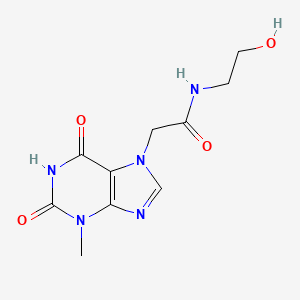

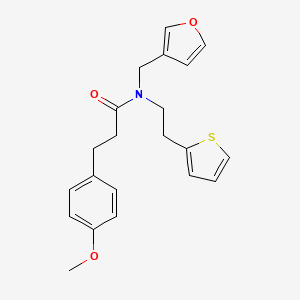

![molecular formula C7H8N4 B2983538 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1557979-67-5](/img/structure/B2983538.png)

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis

“1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” is described as a colorless to light yellow liquid . Further details about its physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Synthesis and Characterization

One study focused on the synthesis and characterization of pyrazole derivatives, including compounds similar to 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine. These compounds were synthesized and their structures were confirmed using various spectroscopic methods. The study also explored their biological activities against certain cancers and microbes, providing a foundation for further research into their pharmacological potential (Titi et al., 2020).

Catalytic Applications

Another study reported the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine. This process was catalyzed by InCl3 and used for the condensation with aldehydes to obtain new chalcone derivatives. This highlights the compound's relevance in facilitating synthetic pathways and producing derivatives with potential biological activities (Polo et al., 2017).

Ionic Liquid-Mediated Synthesis

The synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, similar to the compound , was achieved through reactions in ionic liquid without any catalyst. This method offers advantages such as ease of work-up, milder conditions, and environmental friendliness, suggesting the compound's role in green chemistry (Shi et al., 2010).

Fluorescent Sensor Development

Research into the development of fluorescent sensors based on pyrazoloquinoline derivatives, structurally related to 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine, showed potential applications in detecting inorganic cations. This suggests the utility of such compounds in analytical chemistry and sensor technology (Mac et al., 2010).

Biomedical Applications

A comprehensive review on 1H-pyrazolo[3,4-b]pyridines discussed their synthesis, structural diversity, and biomedical applications, emphasizing the broad potential of these compounds in medicinal chemistry and drug development (Donaire-Arias et al., 2022).

Safety And Hazards

Direcciones Futuras

The future directions for “1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine” and similar compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives could be a promising area of research .

Propiedades

IUPAC Name |

1-methylpyrazolo[3,4-c]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBAMKIHUHYOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

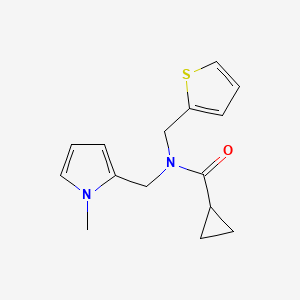

![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)

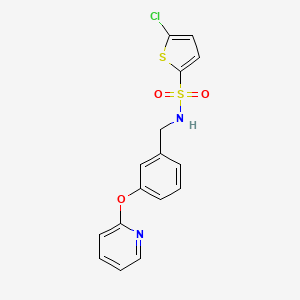

![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)

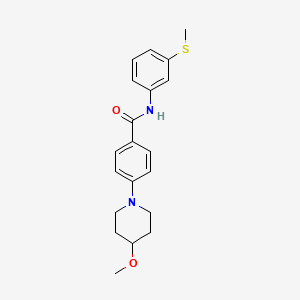

![3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983467.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2983474.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)